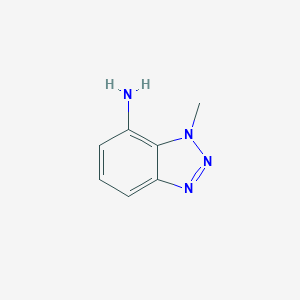

3-Methylbenzotriazol-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methylbenzotriazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4/c1-11-7-5(8)3-2-4-6(7)9-10-11/h2-4H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUQCICOFGWTRRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC=C2N=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70343552 | |

| Record name | 3-methylbenzotriazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13183-01-2 | |

| Record name | 1-Methyl-1H-benzotriazol-7-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13183-01-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-methylbenzotriazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationship Sar Studies of Methylbenzotriazole Based Amines

Impact of Substituent Position on Biological Activity

The positioning of substituents on the benzotriazole (B28993) core is a critical determinant of the biological activity of this class of compounds. Research on related molecules, such as triazoloquinolones, has demonstrated that the location of the methyl group significantly influences their efficacy.

Studies on triazolo[4,5-h]quinolone carboxylic acids revealed that the biological activity was linked to the length and position of the substituent on the triazole nitrogen. nih.gov Compounds featuring a methyl group at the N-3 position of the triazole ring demonstrated the highest activity. nih.govuniss.it This observation led to the focused design and synthesis of a series of 3-methyl-9-substituted-6-oxo-6,9-dihydro-3H- nih.govresearchgate.netresearchgate.net-triazolo[4,5-h]quinolone-carboxylic acids. nih.govuniss.it

Further investigations into these derivatives, where various substituents were introduced on the quinolone nitrogen (position N-9), aimed to enhance biological activity. Among these, the 3,9-dimethyl-6-oxo-6,9-dihydro-3H- nih.govresearchgate.netresearchgate.nettriazolo[4,5-h]quinoline-7-carboxylic acid was identified as a particularly potent derivative. nih.govuniss.it In antifungal studies of other benzotriazole derivatives, the introduction of small hydrophobic groups like -Cl and -CH3 on the benzotriazole ring led to compounds effective against both Candida and Aspergillus species. nih.gov

In the context of aminopyridine derivatives, the position of a methyl group on the pyridine (B92270) ring influenced antifungal activity, with a 4-position methyl group showing better results than a 3-position substituent. hilarispublisher.com Furthermore, the point of attachment of the benzotriazole moiety itself is crucial. For instance, in aminoacridine derivatives, moving a carboxamide substituent from the 4-position to the 3-position resulted in a significant decrease in anticancer activity. hilarispublisher.com

Table 1: Impact of Substituent Position on the Biological Activity of Benzotriazole Derivatives

| Compound Class | Substituent and Position | Observed Effect on Biological Activity | Reference(s) |

| Triazolo[4,5-h]quinolone carboxylic acids | Methyl group at N-3 of triazole ring | Higher activity noted | nih.govuniss.it |

| 3-Methyl-9-substituted triazolo[4,5-h]quinolones | Methyl group at N-9 of quinolone ring | Potent derivative identified (3,9-dimethyl) | nih.govuniss.it |

| Benzotriazole derivatives | -Cl, -CH3 on the benzotriazole ring | Effective against Candida and Aspergillus spp. | nih.gov |

| Methyl-substituted aminopyridines | Methyl group at 4-position vs. 3-position | Better antifungal activity with 4-position methyl | hilarispublisher.com |

| Aminoacridine derivatives | Carboxamide at 4-position vs. 3-position | Greatly decreased anticancer activity at 3-position | hilarispublisher.com |

Influence of Side Chain Modifications on Therapeutic Efficacy

Modifications to the side chains of benzotriazole-based compounds have been shown to significantly alter their therapeutic potential. The introduction of different functional groups can affect properties such as potency, selectivity, and bioavailability.

For other classes of drugs, side chain modifications have also proven crucial. For example, in the development of pan-Bcl-2 inhibitors, optimization of a side chain with a triazole group led to a dual inhibitor of Bcl-2 and Mcl-1. nih.gov Similarly, modifications to the C-28 side chain of maslinic acid derivatives, such as the introduction of two free carboxyl groups, resulted in higher inhibitory activity against α-glucosidase compared to derivatives with only one. mdpi.com Interestingly, for these maslinic acid derivatives, the absence of a free hydroxyl group on the C-28 amide side chain did not impact the inhibitory effects. mdpi.com

The length of a side chain can also be a critical factor. For instance, a comparison between two maslinic acid derivatives showed that the size of the C-28 side-chain significantly influenced potency, with a shorter chain exhibiting higher potency. mdpi.com

Table 2: Influence of Side Chain Modifications on Therapeutic Efficacy

| Compound Series | Side Chain Modification | Impact on Therapeutic Efficacy | Reference(s) |

| 3-Methyl-9-substituted triazolo[4,5-h]quinolones | Various substituents on quinolone nitrogen | Activity is dependent on the nature of the substituent | nih.govuniss.it |

| N-3 and N-9 substituted triazolo[4,5-h]quinolones | Introduction of bulky groups | Did not improve activity | uniss.it |

| Pan-Bcl-2 inhibitors | Introduction of a triazole to the side chain | Enhanced selectivity, leading to a dual inhibitor | nih.gov |

| Maslinic acid derivatives | Two free carboxyl groups on C-28 amide side chain | Higher α-glucosidase inhibitory activity | mdpi.com |

| Maslinic acid derivatives | Size of the C-28 side-chain | Shorter chain led to significantly higher potency | mdpi.com |

Correlation between Molecular Structure and Bioactivity

In another example, the introduction of a benzotriazole ring into other heterocyclic systems has been a strategy to enhance antifungal ability. hilarispublisher.com For instance, a benzotriazole-substituted β-lactam exhibited moderate to good in vitro antifungal activities. hilarispublisher.com The lipophilicity of benzotriazole and its capacity to act as a hydrogen bond acceptor are thought to contribute to its anticancer efficiency. hilarispublisher.com

The spatial arrangement of functional groups is also critical. In a series of benzotriazole-containing aminoacridine derivatives, the placement of a carboxamide moiety at the 4-position was crucial for anticancer activity, with a shift to the 3-position causing a drastic reduction in potency. hilarispublisher.com This highlights the importance of the precise geometry of the molecule for its interaction with its biological target.

Table 3: Correlation Between Molecular Structure and Bioactivity

| Structural Feature | Biological Activity | Correlation | Reference(s) |

| Methyl group at N-3 of triazolo[4,5-h]quinolone | Antimycobacterial | Higher activity observed | nih.govuniss.it |

| Benzotriazole ring in β-lactam structure | Antifungal | Moderate to good in vitro activity | hilarispublisher.com |

| Benzotriazole moiety in general | Anticancer | Lipophilicity and H-bond acceptor properties may improve efficiency | hilarispublisher.com |

| Carboxamide at 4-position of aminoacridine | Anticancer | Essential for activity; moving to 3-position greatly reduces it | hilarispublisher.com |

Computational Approaches in SAR Analysis

Computational methods are increasingly employed to understand and predict the structure-activity relationships of benzotriazole derivatives, guiding the design of more potent and selective compounds.

Molecular docking is a widely used technique to simulate the binding of a ligand to the active site of a target protein. For instance, molecular docking simulations were performed on the CYP51 active site for a series of triazole derivatives, including benzotriazoles, to understand differences in their antifungal potency. nih.gov The results indicated that differences in antifungal activity among benzotriazole regioisomers were mainly due to the placement of the triazole heterocycles within the MT-CYP51 active site. nih.gov In another study, the proposed binding modes of novel p90 ribosomal S6 protein kinase 2 (RSK2) inhibitors, including benzotriazole derivatives, were simulated using molecular docking to analyze their SAR. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) studies are another valuable computational tool. In one study, a QSAR analysis using multiple linear regression (MLR) was performed on a series of 1,2,3-triazole derivatives for the treatment of breast cancer, demonstrating good predictive ability for the developed model. univ-biskra.dz

Density Functional Theory (DFT) calculations have also been used to model the experimental data of 1-methylbenzotriazole, providing insights into its spectroscopic properties and the effects of solvation. researchgate.net Such computational studies of the molecular structures can help in understanding the properties of these compounds and their potential interactions. researchgate.net

Table 4: Computational Approaches in SAR Analysis of Benzotriazole Derivatives

| Computational Method | Application | Findings/Purpose | Reference(s) |

| Molecular Docking | Antifungal benzotriazole derivatives targeting CYP51 | Explained potency differences based on binding modes in the active site. | nih.gov |

| Molecular Docking | Benzotriazole derivatives as RSK2 inhibitors | Simulated binding modes to understand SAR. | researchgate.net |

| QSAR | 1,2,3-triazole derivatives for breast cancer | Developed a predictive model for biological activity. | univ-biskra.dz |

| DFT Calculations | 1-Methylbenzotriazole | Modeled spectroscopic properties and solvation effects. | researchgate.net |

Biological Activities and Medicinal Chemistry Applications of 3 Methylbenzotriazol 4 Amine Derivatives

Antimicrobial Activities

Derivatives of 3-Methylbenzotriazol-4-amine have demonstrated a broad spectrum of antimicrobial activities, positioning them as promising candidates for the development of new anti-infective agents. researchgate.netresearchgate.netmdpi.com

Antibacterial Efficacy

The antibacterial potential of this compound derivatives has been evaluated against both Gram-positive and Gram-negative bacteria, including drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).

Certain quinoxaline-based derivatives have shown notable efficacy. For instance, compounds 5m–5p have demonstrated a broad antibacterial spectrum, with significant activity against both Gram-positive and Gram-negative strains. nih.gov Specifically, compounds 5o and 5p exhibited good antibacterial activity against E. coli with Minimum Inhibitory Concentrations (MICs) ranging from 4–16 μg/mL. nih.gov Furthermore, compound 5p displayed clear bactericidal action against MRSA. nih.gov

Other studies have highlighted the antibacterial potential of various substituted benzotriazole (B28993) derivatives. For example, some N-acyl-1H-benzotriazoles have been reported to possess bactericidal properties. nih.gov Thymol derivatives have also been investigated, with one compound showing significant activity against P. aeruginosa and MRSA, with MIC values of 12.5 µM and 50.0 µM, respectively. frontiersin.org Additionally, a series of 1,2,4-triazole (B32235) derivatives demonstrated notable antibacterial activity, with some compounds showing high efficacy against E. coli, B. subtilis, and P. aeruginosa. nih.gov

Table 1: Antibacterial Activity of Selected this compound Derivatives

| Compound | Target Organism | Activity | Reference |

|---|---|---|---|

| 5o | E. coli | MIC: 4–16 μg/mL | nih.gov |

| 5p | E. coli | MIC: 4–16 μg/mL | nih.gov |

| 5p | MRSA | Bactericidal | nih.gov |

| Thymol derivative 3i | P. aeruginosa | MIC: 12.5 µM | frontiersin.org |

| Thymol derivative 3i | MRSA | MIC: 50.0 µM | frontiersin.org |

| 4-amino-5-aryl-4H-1,2,4-triazole derivative | E. coli, B. subtilis, P. aeruginosa | MIC: 5 µg/mL | nih.gov |

Antifungal Efficacy

Several derivatives of this compound have been identified as potent antifungal agents, particularly against Candida albicans, a common cause of fungal infections in humans. nih.govekb.eg

One study reported that a specific derivative, 5L, exhibited excellent antifungal activity against C. albicans. researchgate.net Other synthesized compounds in the same study also showed comparable, albeit milder, activity against C. albicans and Candida glabrata. researchgate.net Another research highlighted that 1-nonyl-1H-benzo[d]imidazole and 1-decyl-1H-benzo[d]imidazole were among the most effective antifungal compounds tested. semanticscholar.org Furthermore, a hybrid benzothiazolyl-triazole analogue demonstrated significant potential against C. albicans with a MIC value of 0.39 μg/mL. ekb.eg

**Table 2: Antifungal Activity of Selected this compound Derivatives against *Candida albicans***

| Compound | Activity (MIC) | Reference |

|---|---|---|

| Derivative 5L | Excellent | researchgate.net |

| 1-nonyl-1H-benzo[d]imidazole | Effective | semanticscholar.org |

| 1-decyl-1H-benzo[d]imidazole | Effective | semanticscholar.org |

| 5-(benzothiazol-2-ylmethyl)-4-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | 0.39 μg/mL | ekb.eg |

Antiviral Properties

The antiviral potential of this compound derivatives has been explored, with some compounds showing activity against various viruses, including SARS-CoV-2.

Several studies have focused on the development of benzotriazole-based compounds as antiviral agents. mdpi.com For instance, certain pyranopyrazole derivatives have been found to potently inhibit the SARS-CoV main protease (Mpro), a key enzyme in viral replication. researchgate.net Specifically, compounds 22, 27, and 31 showed IC50 values of 2.01, 1.83, and 4.60 μM, respectively, against SARS-CoV Mpro. researchgate.net Another study identified a derivative of epoxybenzooxocinopyridine with an attached 3,4-dihydroquinoxalin-2-one side group that demonstrated antiviral activity against SARS-CoV-2. mdpi.com Furthermore, molecular docking studies have suggested that triazole derivatives can act as inhibitors of the SARS-CoV-2 spike protein. nih.gov

Antiprotozoal Activities

Benzimidazole (B57391) derivatives, a class closely related to benzotriazoles, have a long history of use as anthelmintic agents and have also shown promise against protozoan parasites. nih.gov Derivatives of this compound have also been investigated for their antiprotozoal activities.

Studies have shown that certain benzimidazole derivatives are highly effective in vitro against Trichomonas vaginalis and Giardia lamblia. nih.gov Mebendazole, flubendazole, and fenbendazole, for example, exhibited 50% inhibitory concentrations ranging from 0.005 to 0.16 μg/ml against these parasites. nih.gov The activity of these compounds is often linked to their ability to target β-tubulin, a key protein in the cytoskeleton of these organisms. nih.gov

Anticancer and Antiproliferative Potentials

Derivatives of this compound have emerged as a promising class of compounds in the search for new anticancer therapies. researchgate.netmdpi.comnih.govresearchgate.net

Induction of Apoptosis in Cancer Cell Lines

A key mechanism through which many anticancer agents exert their effects is the induction of apoptosis, or programmed cell death, in cancer cells. researchgate.net Several derivatives of this compound have been shown to induce apoptosis in various cancer cell lines. nih.govmdpi.com

For example, a novel benzothiazole (B30560) derivative, PB11, was found to be highly cytotoxic to human glioblastoma (U87) and cervix cancer (HeLa) cell lines, with IC50 values below 50 nM. nih.gov This compound induced classic apoptotic features like DNA fragmentation and nuclear condensation. nih.gov Further investigation revealed that PB11 treatment led to increased levels of Bax, cytochrome c, and cleaved caspase-3, and it appeared to induce apoptosis via the intrinsic pathway by increasing the activities of caspase-3 and -9. nih.gov

Another study on pyrazole (B372694) derivatives showed that one compound, 3f, induced apoptosis in triple-negative breast cancer cells (MDA-MB-468) by elevating reactive oxygen species (ROS) levels and increasing caspase 3 activity. waocp.org Similarly, certain benzofuran (B130515) derivatives were found to induce apoptosis in chronic myelogenous leukemia (K562) cells through intrinsic pathways associated with mitochondria and ROS generation. mdpi.com

Table 3: Apoptosis-Inducing Activity of Selected this compound Derivatives

| Compound | Cell Line | Mechanism | Reference |

|---|---|---|---|

| PB11 (Benzothiazole derivative) | U87 (Glioblastoma), HeLa (Cervix Cancer) | Increased Bax, cytochrome c, cleaved caspase-3; Increased caspase-3 and -9 activity | nih.gov |

| 3f (Pyrazole derivative) | MDA-MB-468 (Triple-negative breast cancer) | Increased ROS and caspase 3 activity | waocp.org |

| Benzofuran derivatives 6 and 8 | K562 (Chronic myelogenous leukemia) | Induction of apoptosis via intrinsic pathways | mdpi.com |

Inhibition of Specific Biological Targets (e.g., VEGF, Protein Kinases)

Protein Kinase Inhibition:

Derivatives of benzotriazole have shown promise as inhibitors of protein kinases, which are crucial regulators of cellular processes. nih.gov Notably, new derivatives of 4,5,6,7-tetrabromo-1H-benzotriazole (TBBt) have been synthesized and evaluated for their inhibitory effects on protein kinase CK2, a key player in cancer development. nih.gov Certain TBBt derivatives bearing azide (B81097) or substituted triazole groups have demonstrated inhibitory activity against human recombinant CK2α. nih.gov Specifically, derivatives with a carboxyl substituent on the triazole ring exhibited the most potent inhibition of CK2, with Ki values in the micromolar range. nih.gov The inhibitory potency of these compounds is influenced by the nature of the substituents, with hydrophobic and electrostatic interactions playing a significant role. uniss.it

The structural basis for the potent and selective inhibition of CK2 by TBBt lies in the hydrophobic interactions between the four bromine atoms and a specific cavity in the enzyme's binding pocket. uniss.it Replacing the bromine atoms with smaller atoms like chlorine reduces the inhibitory power, highlighting the importance of the size and hydrophobicity of the substituents for effective binding. uniss.it

| Compound Type | Target Kinase | Key Findings |

| 4,5,6,7-tetrabromo-1H-benzotriazole (TBBt) derivatives | Protein Kinase CK2 | Derivatives with triazole and carboxyl substituents showed potent inhibition. |

| Halogenated benzotriazoles | Protein Kinase CK2 | Inhibitory activity is strongly correlated with physicochemical properties like aqueous solubility and molecular volume. |

VEGF Inhibition:

The vascular endothelial growth factor (VEGF) signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer. jhoponline.commdpi.com Inhibiting this pathway is a key strategy in cancer therapy. jhoponline.com While direct studies on this compound derivatives are not prevalent, related heterocyclic compounds have been extensively investigated as VEGF receptor (VEGFR) inhibitors. For instance, a series of substituted 4-anilinoquinazolines were developed as potent inhibitors of VEGFR tyrosine kinase activity. nih.gov These compounds, with IC50 values in the nanomolar range, demonstrate that specific substitutions on the heterocyclic core can lead to highly effective and selective inhibition of VEGFR. nih.gov This suggests that the benzotriazole scaffold could be a viable starting point for designing novel VEGFR inhibitors.

Other Pharmacological Activities

Anti-inflammatory Effects

Benzotriazole derivatives have been investigated for their anti-inflammatory properties. researchgate.net Some have been shown to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation. researchgate.netmdpi.com The anti-inflammatory potential of these compounds is often linked to their ability to modulate the production of pro-inflammatory cytokines. For example, certain pyranopyrazole derivatives have been shown to reduce the levels of TNF-α and IL-6 in vivo. researchgate.net The search for new anti-inflammatory agents is driven by the need to overcome the side effects associated with currently used nonsteroidal anti-inflammatory drugs (NSAIDs). mdpi.comnih.gov

Antioxidant Properties

Oxidative stress, caused by an imbalance between the production of reactive oxygen species and the body's ability to counteract their harmful effects, is implicated in various diseases. pensoft.netfrontiersin.org Benzotriazole derivatives have demonstrated antioxidant potential. pensoft.netresearchgate.net Their ability to scavenge free radicals is a key aspect of this activity. frontiersin.org For instance, novel 1,2,3-triazole-containing nitrones have been synthesized and shown to inhibit lipid peroxidation and scavenge hydroxyl radicals. mdpi.com The antioxidant capacity of these derivatives is often influenced by the nature and position of substituents on the benzotriazole ring system. frontiersin.org

Neuroprotective Agents

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by the progressive loss of neurons. nih.govnih.gov There is a growing interest in developing neuroprotective agents that can slow down or prevent this neuronal damage. nih.gov Benzotriazole derivatives have emerged as a class of compounds with potential neuroprotective effects. researchgate.net For example, 3-tetrazolyl-β-carboline derivatives have shown promise in protecting against neurotoxin-induced cell death in models of Parkinson's disease. nih.gov One derivative, in particular, demonstrated low cytotoxicity and significant neuroprotective activity. nih.gov

Anthelmintic Activity

Helminth infections remain a significant global health problem, and the development of resistance to existing anthelmintic drugs necessitates the discovery of new therapeutic agents. biorxiv.orgnih.gov Benzotriazole derivatives have been explored for their anthelmintic properties. nih.govukaazpublications.com In vitro studies have shown that some benzotriazole derivatives exhibit dose-dependent anthelmintic activity, causing paralysis and death of parasitic worms. ukaazpublications.com The mechanism of action for some anthelmintics involves targeting the neuromuscular system of the parasite, leading to paralysis. msdvetmanual.com For example, some compounds act as cholinergic receptor agonists, causing sustained muscle contractions. msdvetmanual.com Molecular docking studies suggest that some benzoxazole-triazolo-thione derivatives, which share structural similarities with benzotriazoles, may inhibit β-tubulin, a protein essential for parasites. nih.gov

| Compound Class | Activity | Key Findings |

| 1,2,3-Benzotriazole derivatives | Anthelmintic | Showed dose-dependent paralysis and death of worms in vitro. ukaazpublications.com |

| Benzoxazole-triazolo-thione derivatives | Anthelmintic | Potential to inhibit β-Tubulin in parasites. nih.gov |

Enzyme Inhibition (e.g., COX-1, α-glucosidase, Urease)

COX-1 Inhibition:

Cyclooxygenase-1 (COX-1) is an enzyme involved in various physiological processes, and its inhibition is a target for certain anti-inflammatory drugs. core.ac.ukresearchgate.net While selective COX-2 inhibitors have been a major focus, there is also interest in developing selective COX-1 inhibitors for specific therapeutic applications. core.ac.uknih.gov Diarylheterocycles, including those with a triazole core, have been studied as COX-1 inhibitors. core.ac.uk Extensive structure-activity relationship (SAR) studies have been conducted on isoxazole (B147169) derivatives, which are structurally related to triazoles, to identify key features for potent and selective COX-1 inhibition. core.ac.uk

α-Glucosidase Inhibition:

α-Glucosidase is an enzyme located in the small intestine that breaks down carbohydrates into glucose. frontiersin.orgmdpi.com Inhibiting this enzyme can help control postprandial hyperglycemia in diabetic patients. frontiersin.org Several benzotriazole and related heterocyclic derivatives have been identified as potent α-glucosidase inhibitors. frontiersin.orgnih.govresearchgate.netmdpi.com For instance, certain flavonoid derivatives have shown excellent inhibitory effects, with some exhibiting higher potency than the standard drug acarbose. frontiersin.org Kinetic studies have revealed that these inhibitors can act through various mechanisms, including reversible and mixed-type inhibition. frontiersin.org The presence and position of substituents like bromine, nitro, and hydroxyl groups on the aromatic rings significantly influence the inhibitory activity. nih.gov

| Compound Class | Target Enzyme | Key Findings | IC50 Values |

| Flavonoid derivatives | α-Glucosidase | Bromine substitution enhanced activity; reversible and mixed-type inhibition. frontiersin.org | 15.71 ± 0.21 μM for the most active derivative. frontiersin.org |

| Benzotriazole-based bis-Schiff bases | α-Glucosidase | Substituents like -OH, -Cl, and -NO2 at specific positions enhanced potency. nih.gov | One derivative was nine-fold more potent than acarbose. nih.gov |

| 2H-benzo[e] nih.govfrontiersin.orgthiazin-2-yl)-N-arylacetamides | α-Glucosidase | Several derivatives showed better inhibition than acarbose. mdpi.com | 18.25 μM to 35.14 μM for the most potent derivatives. mdpi.com |

Urease Inhibition:

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a virulence factor for certain pathogenic bacteria, such as Helicobacter pylori. nih.govnih.gov Inhibiting urease is a promising strategy to combat these infections. nih.gov Various heterocyclic compounds, including dihydropyrimidine (B8664642) phthalimide (B116566) hybrids and 1,2-benzothiazine-N-arylacetamide derivatives, have been synthesized and shown to be potent urease inhibitors, with some exhibiting stronger activity than the standard inhibitor thiourea. nih.govekb.eg The inhibitory activity is influenced by the electronic nature, lipophilicity, and steric factors of the substituents. ekb.eg

Modulators of Receptors (e.g., Antiserotonergic, Antiadrenergic, Antihistaminic)

Benzotriazole derivatives have shown notable activity as modulators of several key receptor systems in the body, including serotonergic, adrenergic, and histaminic receptors. researchgate.net

Antiserotonergic Activity: Certain benzotriazole derivatives have been identified as serotonin (B10506) antagonists. nih.gov For instance, a study on 1- and 2-[2-[4-(X)-1-piperazinyl]ethyl]benzotriazoles and 1-[3-[4-(X)-1-piperazinyl]propoxy]benzotriazoles demonstrated their anti-5-HT (serotonin) activity. The inhibitory concentrations (IC50) for some of these compounds highlight their potential as antiserotonergic agents. lpu.in

Antiadrenergic Activity: The structural features of benzotriazole derivatives make them candidates for interacting with adrenergic receptors. While specific studies on this compound derivatives as antiadrenergic agents are not extensively detailed in the provided context, the broader class of benzotriazoles has been noted for such potential. researchgate.net

Antihistaminic Activity: Several studies have pointed to the antihistaminic properties of benzotriazole derivatives. researchgate.net For example, a series of 1-substituted-4-(pyridin-4-yl)- lpu.inresearchgate.netuniss.ittriazolo[4,3-a]quinazolin-5(4H)-ones were synthesized and showed promising H1-antihistaminic activity. bioline.org.br One of the most potent compounds in this series, 1-methyl-4-(pyridin-4-yl)- lpu.inresearchgate.netuniss.ittriazolo[4,3-a]quinazolin-5(4H)-one, exhibited significant protection against histamine-induced bronchospasm. bioline.org.br Similarly, other quinazolinone derivatives have been investigated for their antihistaminic effects with some showing low sedative properties. researchgate.net The design of novel 2-amino-4-(4-methylpiperazin-1-yl)-1,3,5-triazine derivatives has also yielded compounds with high affinity for the histamine (B1213489) H4 receptor, classifying them as antagonists. nih.gov

Table 1: Antiserotonergic Activity of Benzotriazole Derivatives

| Compound | IC50 (M/L) |

|---|---|

| 1.(a) | Data not available |

| 1.(b) | Data not available |

| 1.(c) | Data not available |

Source: lpu.in

Table 2: Antihistaminic Activity of a Quinazolinone Derivative

| Compound | Protection (%) | Sedative Property (%) |

|---|---|---|

| 1-methyl-4-(pyridin-4-yl)- lpu.inresearchgate.netuniss.ittriazolo[4,3-a]quinazolin-5(4H)-one (S5) | 72.85 | 5.09 |

| Chlorpheniramine maleate (B1232345) (Standard) | 70.09 | 29.58 |

Source: bioline.org.br

Mechanism of Action Studies

Understanding the mechanisms through which this compound derivatives exert their biological effects is crucial for their development as therapeutic agents. These mechanisms involve interactions with biological targets, radical scavenging, and potential synergistic effects.

The biological activity of benzotriazole derivatives is often attributed to their ability to bind to enzymes and receptors. researchgate.net The azole structure can engage in various non-covalent interactions, such as hydrogen bonds, coordination bonds, and π-π stacking, with biological targets. researchgate.net

For instance, in the context of antifungal activity, azole derivatives are known to interact with the heme iron of the CYP51 enzyme active site. uniss.it Molecular docking simulations of some 1,2,3-benzotriazole derivatives have shown interactions with the CYP51 active site, although a direct correlation between the free energy of binding and antifungal activity was not always observed. uniss.it This suggests that other factors, like molecular penetration into the cell, also play a significant role. uniss.it In another example, certain benzotriazole derivatives have been shown to interact with tubulin, inhibiting its polymerization by inserting the triazole moiety into the colchicine (B1669291) binding site. uniss.it

Some benzotriazole derivatives exhibit antioxidant properties through radical scavenging. This activity is crucial in mitigating oxidative stress, which is implicated in numerous diseases. The primary mechanisms for radical scavenging by antioxidants are hydrogen atom transfer (HAT) and single electron transfer (SET).

The HAT mechanism involves the transfer of a hydrogen atom from the antioxidant to a free radical. The bond dissociation enthalpy (BDE) is a key parameter for this mechanism, with a lower BDE indicating higher activity. frontiersin.org For amine-containing antioxidants, the N-H bond is often the site of hydrogen donation. frontiersin.org

Benzotriazoles can also undergo photodegradation and react with hydroxyl radicals, though their reactivity with singlet oxygen is relatively low. rsc.org The generation of reactive oxygen species (ROS) can be a mechanism of cytotoxicity for some benzotriazole compounds.

The potential for synergistic effects, where the combined effect of two or more compounds is greater than the sum of their individual effects, is an important consideration in medicinal chemistry. In the context of environmental toxicology, mixtures of chemicals, including those found in wastewater treatment plant effluents, are studied for their combined effects on aquatic organisms. bmuv.de While specific studies on the synergistic effects of this compound derivatives in biological systems are not detailed in the provided search results, the principle of concentration addition is often used to predict the toxicity of chemical mixtures. bmuv.de Evidence of synergistic interactions has been observed for some drug combinations, highlighting the need for further investigation in this area. bmuv.de

Based on a comprehensive search for scientific literature, there is insufficient specific data available for the chemical compound "this compound" to generate the detailed article as requested in the provided outline.

The search results consistently yield information on related but structurally distinct compounds, such as:

Derivatives of 5-methylbenzotriazole (an isomer of 3-methylbenzotriazole) used as lubricant additives. mdpi.compreprints.org

3-Methyl-4-amino-1,2,4-triazole (a triazole, not a benzotriazole), which has been studied as a corrosion inhibitor. researchgate.net

General benzotriazole and tolyltriazole (B104456) (a mixture of 4- and 5-methylbenzotriazole) as corrosion inhibitors. atamanchemicals.comqut.edu.au

Various other amine and triazole derivatives. tandfonline.comresearchgate.netresearchgate.net

Using data from these related compounds to describe "this compound" would be scientifically inaccurate and would not adhere to the strict requirement of focusing solely on the specified chemical. Therefore, it is not possible to provide a factually accurate article on the material science and industrial applications of "this compound" according to the detailed structure provided.

Material Science and Industrial Applications of Methylbenzotriazole Based Amines

Lubricant Additives

Tribochemical Reaction Mechanisms

Methylbenzotriazole-based amines, particularly derivatives of 3-Methylbenzotriazol-4-amine, function as effective lubricant additives through complex tribochemical reaction mechanisms at frictional interfaces. These compounds are designed to enhance the anti-wear and friction-reducing properties of base oils by forming protective boundary films on metal surfaces. mdpi.com The tribochemical process is initiated by the high temperatures and pressures generated at the contact points of sliding surfaces.

Research into eco-friendly methylbenzotriazole-amide derivatives demonstrates that these molecules adsorb onto the metal surface. mdpi.compreprints.org This adsorption is a critical first step, facilitated by the polar nature of the benzotriazole (B28993) and amine functional groups. mdpi.com Under frictional stress, specific chemical bonds within the additive molecule, such as polar amide or ester bonds, are preferentially broken. mdpi.compreprints.org This controlled decomposition is key to the lubrication mechanism. For instance, in one studied methylbenzotriazole-amide derivative, the amide bond breaks, leading to the formation of polar amine groups and alkyl chains. preprints.org

The resulting molecular fragments then react with the metallic surface. The nitrogen-containing heterocyclic groups can form efficient protective films, while other elements, like oxygen from the cleaved bonds, react with the metal to form a resilient iron oxide layer. mdpi.compreprints.orgresearchgate.net This combination of an adsorbed organic layer and a chemically formed inorganic film creates a boundary lubricating layer that reduces direct metal-to-metal contact, thereby minimizing wear and lowering the coefficient of friction. mdpi.comresearchgate.net

Studies comparing synthesized methylbenzotriazole derivatives to commercial additives highlight their effectiveness. A novel methylbenzotriazole-amide derivative (MeBz-2-C18) showed superior performance in reducing wear compared to a conventional additive (T406). mdpi.com

Tribological Performance of a Methylbenzotriazole-Amide Derivative

| Additive (0.5 wt. % in base oil) | Average Wear Scar Diameter (WSD) Reduction | Average Coefficient of Friction (COF) Reduction | Reference |

|---|---|---|---|

| MeBz-2-C18 (Methylbenzotriazole-amide derivative) | 21.6% | 3.2% | mdpi.com |

| T406 (Commercial benzotriazole oleamide) | 13.9% | -4.5% (Increase) | mdpi.compreprints.org |

The mechanism involves not just the formation of a protective film but also a reduction in interfacial shear force, contributing to the superior tribological performance. mdpi.compreprints.org The synthesis of methylbenzotriazole fatty amine salts has also been explored, demonstrating better oil solubility and comparable anti-wear performance to standard benzotriazole amine salts, indicating that the methyl group improves compatibility with base oils. preprints.orgresearchgate.net

Polymer and Functional Material Applications

Use in Dyes and Pigments

This compound serves as a valuable intermediate in the synthesis of dyes and pigments, particularly azo dyes. thieme-connect.de The core structure of benzotriazole is found in various dyestuffs, and the presence of a primary aromatic amine group, as in this compound, allows it to function as a diazo component. thieme-connect.degoogle.com

The general process for creating an azo dye involves a two-step reaction: diazotization followed by coupling. google.comiipseries.org

Diazotization : The aromatic amine (in this case, this compound) is treated with an alkali metal nitrite (B80452) (like sodium nitrite) and a strong mineral acid at low temperatures. google.com This converts the amine group (-NH₂) into a highly reactive diazonium salt group (-N₂⁺). The electron-withdrawing nature of a neighboring nitro group can make diazotization more challenging, requiring stronger acidic conditions. sciencemadness.org

Coupling : The resulting diazonium salt is then reacted with a coupling component. Coupling components are typically electron-rich aromatic compounds such as phenols, naphthols, anilines, or other amines. google.com The diazonium salt acts as an electrophile, attacking the activated ring of the coupling component to form a stable azo compound, characterized by the -N=N- linkage, which is a powerful chromophore responsible for the dye's color. scispace.com

Role of Amine Components in Azo Dye Synthesis

| Component Type | Function | Example Compound Structure | Reference |

|---|---|---|---|

| Diazo Component | Provides the diazonium salt after reaction with nitrous acid. | Aromatic Amines (e.g., this compound) | google.com |

| Coupling Component | Reacts with the diazonium salt to form the final azo linkage. | Phenols, Naphthols, Anilines, Naphthylamines | google.com |

Photostabilizers

The benzotriazole chemical structure is the foundation for a significant class of ultraviolet (UV) absorbers, which are used as photostabilizers in polymers, plastics, and personal care products. thieme-connect.demdpi.comresearchgate.net These compounds protect materials from the degradative effects of UV radiation. While orthohydroxyphenyl benzotriazoles are the most common type of UV stabilizer, the fundamental benzotriazole ring system is the active component. mdpi.comscience.gov

The mechanism of photostabilization by benzotriazole derivatives involves the absorption of harmful UV radiation and its rapid, harmless dissipation as thermal energy. This process prevents the UV energy from breaking the chemical bonds within the polymer matrix, which would otherwise lead to discoloration, embrittlement, and loss of mechanical properties. researchgate.net

The amine group on this compound provides a reactive site that can be used to chemically graft the UV-absorbing benzotriazole moiety onto a polymer backbone. researchgate.net This creates a polymer with built-in photostability, preventing the additive from leaching out over time, which is a common issue with non-reactive stabilizers. For example, the amine could react with functional groups on a polymer chain, such as carboxylic acids or epoxides, to form a permanent covalent bond. This approach has been explored by synthesizing reactive UV absorbers that can be grafted onto fabrics like polyester (B1180765) to improve their UV resistance. researchgate.net

Common Benzotriazole-Based UV Stabilizer Structures

| Structural Class | Key Feature | Primary Application | Reference |

|---|---|---|---|

| Hydroxyphenyl Benzotriazoles | An -OH group ortho to the point of attachment to the triazole ring. | Plastics, coatings, personal care products. | mdpi.comscience.gov |

| Reactive Benzotriazoles | Contain functional groups (e.g., amine, acryloyl) for grafting onto polymers. | UV resistant fabrics and polymers. | researchgate.net |

Energetic Materials

Benzotriazole and its derivatives are investigated for applications as energetic materials due to their high nitrogen content, significant heat of formation, and high thermal stability. mdpi.comresearchgate.net this compound can serve as a precursor for the synthesis of more complex high-energy compounds. The stability of the fused benzene (B151609) and triazole ring system provides a robust backbone for the introduction of energetic functional groups (explosophores), such as nitro (-NO₂) or azido (B1232118) (-N₃) groups. researchgate.net

The synthesis of energetic materials from a benzotriazole core often involves the nitration of the benzene ring or the conversion of an amine group into an azido group. researchgate.net For example, researchers have successfully synthesized various amino, azido, and nitro-substituted derivatives of 1H-benzotriazole. researchgate.net The energetic properties and thermal analyses of these compounds have shown that some possess performance characteristics comparable to that of trinitrotoluene (TNT). researchgate.net The introduction of multiple nitro groups onto the benzotriazole structure, in particular, is a common strategy to increase density and detonation performance. Some 5,7-dinitrobenzotriazole derivatives are noted for their high thermal stability, with decomposition onsets above 290 °C. researchgate.net

Properties of Selected Energetic Benzotriazole Derivatives

| Compound | Key Functional Groups | Density (g cm⁻³) | Decomposition Onset (°C) | Reference |

|---|---|---|---|---|

| 5-Chloro-4-nitro-1H-benzo mdpi.comresearchgate.netCurrent time information in Bangalore, IN.triazole | -Cl, -NO₂ | 1.71 | - | researchgate.net |

| 5-Azido-4,6-dinitro-1H-benzo mdpi.comresearchgate.netCurrent time information in Bangalore, IN.triazole | -N₃, two -NO₂ | 1.77 | - | researchgate.net |

| 5,7-Dinitrobenzotriazole | two -NO₂ | - | 290 | researchgate.net |

Analytical Methodologies for 3 Methylbenzotriazol 4 Amine and Its Environmental Assessment

Chromatographic Techniques

Chromatography is the cornerstone for the separation and analysis of benzotriazole (B28993) derivatives. The choice between liquid and gas chromatography typically depends on the polarity and volatility of the specific analytes.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely used and powerful technique for the analysis of polar and thermally labile compounds like many benzotriazole derivatives. researchgate.netresearchgate.net This method offers high selectivity and sensitivity, enabling the detection of trace levels of contaminants in environmental samples. uoa.grnih.gov

The LC separation is often performed using reversed-phase columns, such as C18 or phenyl-based columns. nih.govresearchgate.net The mobile phase typically consists of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, with additives such as formic or acetic acid to improve ionization efficiency. researchgate.netnih.gov Gradient elution is commonly employed to achieve optimal separation of multiple analytes in a single run. researchgate.netnih.gov

For detection, electrospray ionization (ESI) is the most frequently used ion source for benzotriazoles, generally operated in positive ion mode to form protonated molecules [M+H]+. researchgate.netresearchgate.netagri.edu.tr Tandem mass spectrometry (MS/MS) is utilized for quantification, operating in Multiple Reaction Monitoring (MRM) mode. researchgate.netsciex.com This involves selecting a specific precursor ion for the analyte and then monitoring for a characteristic product ion after fragmentation, which significantly enhances the selectivity and reduces matrix interference. agri.edu.trsciex.com The development of an LC-MS/MS method requires the optimization of both chromatographic conditions and mass spectrometric parameters to achieve the desired sensitivity and accuracy. nih.gov For instance, a method for various benzotriazoles and benzothiazoles achieved limits of quantification (LOQs) in the low ng/L range in wastewater samples. nih.govepa.gov

Table 1: Representative LC-MS/MS Parameters for Benzotriazole Analysis

| Parameter | Typical Conditions | Source |

| Chromatography | ||

| Column | Reversed-phase (e.g., C18, Phenyl) | nih.govresearchgate.net |

| Mobile Phase | Water/Methanol or Water/Acetonitrile with Formic/Acetic Acid | researchgate.netnih.gov |

| Elution | Gradient | researchgate.net |

| Mass Spectrometry | ||

| Ionization Source | Electrospray Ionization (ESI), positive mode | researchgate.netresearchgate.net |

| Analysis Mode | Multiple Reaction Monitoring (MRM) | researchgate.netsciex.com |

| Limit of Quantification | ng/L to µg/L range | nih.govnih.govepa.gov |

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is another valuable technique for the analysis of less polar and more volatile benzotriazoles. researchgate.net For polar compounds containing functional groups like amines, derivatization is often necessary to increase their volatility and improve their chromatographic behavior. mdpi.comresearchgate.net A common derivatization agent is acetic anhydride, which converts polar groups into less polar esters or amides. researchgate.net

The separation in GC is achieved using a capillary column, with the choice of stationary phase depending on the polarity of the analytes. sigmaaldrich.com Non-polar or mid-polarity columns are often suitable for the analysis of derivatized benzotriazoles. sigmaaldrich.com The temperature program of the GC oven is optimized to ensure good separation and peak shape.

GC-MS provides high resolving power and is excellent for separating isomers, which can be a challenge in LC methods. researchgate.net Electron ionization (EI) is a common ionization technique used in GC-MS. For quantification, selected ion monitoring (SIM) can be used to enhance sensitivity and selectivity by monitoring only the characteristic ions of the target analytes. researchgate.net While less common than LC-MS for polar benzotriazoles, GC-based methods have been successfully applied to their determination in various environmental samples. researchgate.netresearchgate.net

Table 2: General GC Parameters for the Analysis of Amine and Benzotriazole Compounds

| Parameter | Typical Conditions | Source |

| Sample Preparation | ||

| Derivatization | Required for polar analytes (e.g., with acetic anhydride) | researchgate.net |

| Chromatography | ||

| Column | Capillary column with a suitable stationary phase | sigmaaldrich.com |

| Carrier Gas | Helium or Hydrogen | |

| Injection | Split/Splitless | |

| Detection | ||

| Detector | Mass Spectrometer (MS) or Electron Capture Detector (ECD) | mdpi.comresearchgate.net |

| MS Ionization | Electron Ionization (EI) | |

| MS Analysis Mode | Selected Ion Monitoring (SIM) | researchgate.net |

Sample Preparation and Extraction Methods

Effective sample preparation is a critical step to isolate and pre-concentrate 3-Methylbenzotriazol-4-amine and related compounds from complex environmental matrices, thereby enhancing the sensitivity and reliability of the subsequent chromatographic analysis.

Solid-phase extraction (SPE) is the most prevalent sample preparation technique for benzotriazoles in aqueous samples due to its high pre-concentration factors, reduced solvent consumption compared to liquid-liquid extraction, and potential for automation. researchgate.netmdpi.com The general SPE procedure involves four steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analytes. scharlab.com

A variety of sorbents are available, with polymeric and mixed-mode sorbents being commonly used for polar benzotriazoles. researchgate.netmdpi.com Mixed-mode sorbents that combine reversed-phase and ion-exchange mechanisms can offer enhanced selectivity for compounds like amino-benzotriazoles. researchgate.netnih.govepa.gov For example, a mixed-mode anion exchange (MAX) cartridge has been successfully used for the simultaneous extraction of benzotriazoles and benzothiazoles from water samples. nih.govepa.gov The choice of elution solvent is optimized to ensure the complete recovery of the target analytes from the sorbent. mdpi.com

Table 3: Overview of Solid-Phase Extraction for Benzotriazoles

| Feature | Description | Source |

| Principle | Analyte retention on a solid sorbent, followed by elution. | hawach.com |

| Common Sorbents | Polymeric, Mixed-Mode (e.g., Reversed-Phase and Ion-Exchange) | researchgate.netmdpi.com |

| Procedure Steps | Conditioning, Sample Loading, Washing, Elution | scharlab.com |

| Advantages | High pre-concentration, reduced solvent use, automation potential. | researchgate.netmdpi.com |

| Application | Widely used for aqueous environmental samples. | researchgate.netmdpi.com |

Solid-phase microextraction (SPME) is a solvent-free sample preparation technique that integrates sampling, extraction, and concentration into a single step. mdpi.com It utilizes a fused silica (B1680970) fiber coated with a stationary phase. The fiber is exposed to the sample (either by direct immersion or in the headspace), and analytes partition from the sample matrix into the fiber coating. researchgate.net

The choice of fiber coating is crucial and depends on the polarity and volatility of the analytes. For compounds of intermediate polarity, coatings such as polyacrylate (PA) or polydimethylsiloxane (B3030410)/divinylbenzene (PDMS/DVB) are often employed. researchgate.netsupelco.com.tw After extraction, the analytes are thermally desorbed from the fiber directly into the injector of a gas chromatograph or eluted with a solvent for LC analysis. mdpi.com SPME is valued for its simplicity, speed, and minimal solvent usage. mdpi.com The optimization of extraction parameters such as time, temperature, pH, and salt addition is important to achieve good sensitivity and reproducibility. researchgate.net

Stir-bar sorptive extraction (SBSE) is another sensitive, solvent-less sample preparation technique that is based on the same principles as SPME but uses a much larger volume of the stationary phase. magtech.com.cngcms.cz The stationary phase, typically polydimethylsiloxane (PDMS), is coated onto a magnetic stir bar. gerstel.com The stir bar is placed in the aqueous sample and stirred for a defined period to allow for the extraction of analytes. gcms.cz

Due to the larger phase volume, SBSE can provide higher recovery and enrichment factors for analytes compared to SPME, making it particularly suitable for trace analysis. magtech.com.cngcms.cz After extraction, the stir bar is removed, dried, and the analytes are thermally desorbed for GC analysis or back-extracted with a small volume of a suitable solvent for LC analysis. researchgate.netgcms.cz SBSE has been successfully applied to the pre-concentration of a wide range of organic pollutants, including benzotriazoles, from environmental water samples. researchgate.netresearchgate.net

Table 4: Comparison of Microextraction Techniques

| Technique | Principle | Key Features | Source |

| SPME | Analyte partitioning to a coated fiber. | Solvent-free, fast, simple. Fiber coating selection is key. | mdpi.comresearchgate.net |

| SBSE | Analyte partitioning to a coated stir bar. | Higher phase volume than SPME, leading to higher recovery and sensitivity for trace analysis. | magtech.com.cngcms.cz |

Dispersive Liquid-Liquid Microextraction (DLLME)

Dispersive liquid-liquid microextraction (DLLME) is a sample preparation technique that has been effectively utilized for the preconcentration of benzotriazoles, including derivatives like this compound, from various environmental matrices. This method is characterized by its simplicity, rapidity, and low consumption of organic solvents.

In a typical DLLME procedure for benzotriazole analysis, a small volume of an appropriate extraction solvent (e.g., tetrachloroethylene) and a disperser solvent (e.g., acetone) are rapidly injected into an aqueous sample. This creates a cloudy solution, where fine droplets of the extraction solvent are dispersed throughout the aqueous phase, maximizing the surface area for efficient mass transfer of the analytes. After centrifugation, the sedimented organic phase containing the concentrated analytes is collected and analyzed, often by gas chromatography-mass spectrometry (GC-MS).

The efficiency of the DLLME process is influenced by several factors, including the type and volume of the extraction and disperser solvents, the pH of the sample, and the salt concentration. For instance, the extraction efficiency of benzotriazoles is often enhanced at a lower pH, which ensures the analytes are in their neutral form. The addition of salt can also improve recovery by increasing the ionic strength of the aqueous phase, which promotes the partitioning of the organic analytes into the extraction solvent.

Researchers have successfully applied DLLME coupled with GC-MS for the determination of benzotriazoles in wastewater and surface water samples, achieving low limits of detection and good reproducibility.

Spectroscopic Characterization in Research Contexts

Spectroscopic techniques are indispensable tools for the elucidation of the molecular structure of this compound. These methods provide detailed information about the compound's functional groups, bonding arrangements, and electronic properties.

Fourier Transform Infrared Spectroscopy (FT-IR)

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound exhibits characteristic absorption bands that correspond to the vibrations of its specific chemical bonds.

Key vibrational bands observed in the FT-IR spectrum of this compound include:

N-H Stretching: The presence of the amine group (-NH2) is typically indicated by a pair of bands in the region of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

C=C Stretching: Aromatic ring stretching vibrations usually appear in the 1450-1600 cm⁻¹ region.

N=N Stretching: The stretching vibration of the azo group (N=N) in the triazole ring can be found in the 1400-1450 cm⁻¹ range.

C-N Stretching: The C-N stretching vibrations are typically observed in the 1250-1350 cm⁻¹ region.

The precise positions and intensities of these bands can provide valuable information for confirming the identity and purity of this compound.

Table 1: Characteristic FT-IR Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| Amine (-NH₂) | N-H Stretch | 3300-3500 |

| Aromatic C-H | C-H Stretch | 3000-3100 |

| Methyl (-CH₃) | C-H Stretch | 2850-2960 |

| Aromatic Ring | C=C Stretch | 1450-1600 |

| Triazole Ring | N=N Stretch | 1400-1450 |

| Aromatic Amine | C-N Stretch | 1250-1350 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed molecular structure of organic compounds. Both ¹H NMR and ¹³C NMR spectroscopy provide crucial information about the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound provides information about the number, environment, and connectivity of the hydrogen atoms.

Aromatic Protons: The protons on the benzene (B151609) ring typically appear as multiplets in the downfield region of the spectrum, usually between 6.0 and 8.0 ppm. The specific chemical shifts and coupling patterns depend on the substitution pattern of the amine and methyl groups.

Amine Protons: The protons of the -NH₂ group often appear as a broad singlet. Its chemical shift can vary depending on the solvent and concentration.

Methyl Protons: The protons of the methyl group (-CH₃) will appear as a singlet in the upfield region of the spectrum, typically around 2.0-3.0 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the different carbon environments within the molecule.

Aromatic Carbons: The carbon atoms of the benzene and triazole rings will resonate in the downfield region of the spectrum, generally between 110 and 160 ppm. The carbon atoms directly attached to nitrogen atoms will have distinct chemical shifts.

Methyl Carbon: The carbon atom of the methyl group will appear in the upfield region, typically between 10 and 30 ppm.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom Type | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Aromatic CH | 6.0 - 8.0 | 110 - 140 |

| Amine NH₂ | Variable (broad) | N/A |

| Methyl CH₃ | 2.0 - 3.0 | 10 - 30 |

| Aromatic C-N | N/A | 130 - 160 |

| Aromatic C-NH₂ | N/A | 140 - 160 |

Note: The exact chemical shifts are dependent on the solvent and other experimental conditions.

UV-Visible Spectroscopy

UV-Visible spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is characterized by absorption bands in the ultraviolet region, which are due to π → π* and n → π* electronic transitions within the aromatic and triazole ring systems. The position and intensity of these absorption maxima (λmax) are sensitive to the solvent polarity and the pH of the solution. This technique is often used for quantitative analysis, as the absorbance is directly proportional to the concentration of the compound, following the Beer-Lambert law.

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational spectroscopy technique to FT-IR. It provides information about the vibrations of non-polar bonds and symmetric stretching modes, which may be weak or absent in the IR spectrum. For this compound, Raman spectroscopy can be particularly useful for probing the vibrations of the N=N bond in the triazole ring and the C-C bonds within the benzene ring. The combination of both FT-IR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule.

Environmental Occurrence and Fate Studies

This compound is a derivative of benzotriazole, a class of compounds widely used as corrosion inhibitors in various industrial and commercial applications, such as in aircraft de-icing fluids and dishwasher detergents. Due to their widespread use and persistence, benzotriazoles and their derivatives are frequently detected in various environmental compartments.

Studies have reported the presence of benzotriazoles in wastewater treatment plant influents and effluents, surface waters, and groundwater. The fate of these compounds in the environment is a subject of ongoing research. While some benzotriazoles are biodegradable under specific conditions, they are often found to be persistent and mobile in the aquatic environment.

The environmental fate of this compound is influenced by processes such as photodegradation, biodegradation, and sorption to sediment and sludge. The presence of the methyl and amine groups on the benzotriazole core can affect its environmental behavior compared to the parent compound. For instance, these substituents can alter its water solubility, sorption characteristics, and susceptibility to microbial degradation. Further research is needed to fully elucidate the transformation pathways and potential long-term environmental impacts of this compound.

Detection in Aqueous Matrices (e.g., Wastewater, River Water)

The detection of polar benzotriazoles in environmental water samples is typically accomplished using advanced analytical techniques due to their presence at trace concentrations (ng/L to µg/L range). researchgate.netmdpi.com

Analytical Methods: The most common methods for the analysis of benzotriazoles and their derivatives involve liquid chromatography (LC) or gas chromatography (GC) coupled with tandem mass spectrometry (MS/MS). researchgate.net

Sample Preparation : Solid-phase extraction (SPE) is the most frequently used technique for extracting and pre-concentrating benzotriazoles from water samples. nih.govresearchgate.net It is favored for its efficiency and reduced extraction time. researchgate.net For solid samples like sludge or sediment, pressurized liquid extraction (PLE) or ultrasound-assisted solvent extraction (UASE) may be used. researchgate.net

Instrumental Analysis :

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This is the predominant technique for analyzing polar compounds like benzotriazoles. mdpi.com Electrospray ionization (ESI) is the most common ion source used, typically in positive mode, as it is effective for compounds with basic functional groups like amines. researchgate.netmdpi.com

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) : While less common than LC-based methods, GC-MS/MS offers high selectivity and good capability for separating isomers, such as 4-methylbenzotriazole and 5-methylbenzotriazole. researchgate.net

An analytical method for the simultaneous determination of four benzotriazoles and six benzothiazoles in aqueous matrices using a mixed-mode solid-phase extraction followed by LC-MS/MS has been developed. epa.gov This method achieved limits of quantification (LOQs) in the range of 0.002–0.29 ng/mL for surface water and wastewater. epa.gov

Environmental Concentrations: Numerous studies have documented the presence of benzotriazoles in wastewater and surface waters worldwide. All target benzotriazoles and benzothiazoles were detected in a study of wastewater in Athens, Greece, with concentrations reaching the µg/L level. researchgate.net In a South Australian wastewater treatment plant (WWTP), benzotriazole (BT) and 5-methyl-benzotriazole (5-TTri) were dominant, with average influent concentrations of 5706 ng/L and 6758 ng/L, respectively. nih.gov

Table 1: Environmental Concentrations of Selected Benzotriazoles in Aqueous Matrices

| Compound | Matrix | Location | Concentration (Influent) | Concentration (Effluent) | Reference |

|---|---|---|---|---|---|

| Benzotriazole (BT) | Municipal WWTP | South Australia | 5706 ± 928 ng/L | 2439 ± 233 ng/L | nih.gov |

| 5-Methyl-benzotriazole (5-TTri) | Municipal WWTP | South Australia | 6758 ± 1438 ng/L | 610 ± 237 ng/L | nih.gov |

| Benzotriazole (BT) | Municipal WWTP | Greece | 3.1 µg/L | 1.0 µg/L | researchgate.net |

| Tolyltriazole (B104456) (4- and 5-MeBT) | Municipal WWTP | Greece | 6.7 µg/L | 2.2 µg/L | researchgate.net |

Removal and Transformation in Wastewater Treatment Processes

Conventional WWTPs are often not specifically designed to eliminate emerging contaminants like benzotriazoles, leading to their incomplete removal and subsequent release into the environment. diva-portal.org

Removal Efficiency: The removal efficiency of benzotriazoles in WWTPs is highly variable and often low. Studies report removal rates for benzotriazole and tolyltriazole to be below 70%. researchgate.net In one study, the removal efficiency for BT was only 13–62%, while for methylbenzotriazole (MBZ), it was 11–72%. nih.gov The 5-methyl isomer is generally more susceptible to degradation than the 4-methyl isomer. nih.gov The primary mechanisms for removal in conventional activated sludge processes are biological degradation and sorption onto sludge. nih.gov For many benzotriazoles, biological degradation is the more significant pathway. nih.gov However, their high water solubility and persistence can lead to low removal rates. researchgate.net

Table 2: Removal Efficiencies of Benzotriazoles in Wastewater Treatment

| Compound | Treatment Process | Removal Efficiency | Reference |

|---|---|---|---|

| Benzotriazole (BT) | Activated Sludge | 68% | researchgate.net |

| Tolyltriazole | Activated Sludge | 67% | researchgate.net |

| 5-Methyl-benzotriazole (5-TTri) | Activated Sludge | >90% | nih.gov |

Transformation Products: During wastewater treatment and in the natural environment, benzotriazoles can undergo transformation. The degradation of benzotriazole in aqueous environments can involve reactions like methylation, hydroxylation, and oxidation. researchgate.net For instance, the transformation of benzotriazole in manganese-oxide biofilters has been shown to produce methylated and hydroxylated derivatives, as well as products from the cleavage of the triazole ring. researchgate.net Some aromatic amines, such as 3,4-dichloroaniline, are known to be persistent and are not effectively removed during aerobic sewage treatment, allowing them to enter surface waters. nih.gov

Classification as Emerging Contaminants

Benzotriazoles, as a class, are considered emerging contaminants (ECs). researchgate.net ECs are unregulated "new" contaminants detected at trace concentrations in water and wastewater, which may pose risks to the environment and human health. mdpi.com

Benzotriazoles fit this classification for several key reasons:

High Production and Use : They are high-production-volume chemicals used in a wide array of industrial and household products, leading to continuous release into wastewater streams. researchgate.netresearchgate.net

Widespread Occurrence : They are frequently detected in various environmental compartments, including river water, wastewater, groundwater, and even drinking water. nih.govresearchgate.net Their presence is considered ubiquitous in water systems. researchgate.net

Persistence and Mobility : Many benzotriazoles are highly soluble in water and resistant to biodegradation. nih.govresearchgate.net This persistence means they are not fully removed by conventional water treatment processes and can travel from surface water into groundwater. nih.govresearchgate.net

Potential for Toxicity : Benzotriazoles have been shown to be toxic to some aquatic organisms. nih.gov Aromatic amines as a group include numerous compounds identified as mutagenic or carcinogenic, making their presence in water sources a significant concern. nih.gov

The combination of widespread detection, persistence, and potential for negative environmental effects solidifies the classification of benzotriazoles and their derivatives as important emerging contaminants requiring further monitoring and research.

Table 3: List of Chemical Compounds Mentioned

| Compound Name | Abbreviation / Common Name |

|---|---|

| This compound | - |

| Benzotriazole | BT |

| 4-Methyl-1H-benzotriazole | 4-MeBT, part of Tolyltriazole |

| 5-Methyl-1H-benzotriazole | 5-MeBT, 5-TTri, part of Tolyltriazole |

| Methylbenzotriazole | MBZ, Tolyltriazole |

| 5-Chlorobenzotriazole | CBT |

| 5,6-dimethyl-1H-benzotriazole | XTri, DMBZ |

| Benzothiazole (B30560) | BTH |

| 3,4-dichloroaniline | - |

Q & A

Q. What are the standard synthesis routes for 3-Methylbenzotriazol-4-amine, and how can structural characterization be performed?

- Methodological Answer : A modified Gewald methodology is commonly employed for synthesizing benzotriazole derivatives. For example, cyclization reactions using polyphosphoric acid (PPA) at 170°C for 4 hours can yield intermediates like 4-(5-chlorobenzoxazol-2-yl)aniline, which can be further functionalized . Structural characterization involves:

-

1H/13C NMR : To confirm hydrogen and carbon environments (e.g., aliphatic protons at δ 2.91–4.34 ppm and aromatic carbons at δ 110–150 ppm) .

-

UV Spectroscopy : To identify λmax values (e.g., 260–310 nm for benzotriazole derivatives) .

-

Elemental Analysis : To validate purity, though discrepancies between calculated and observed values (e.g., ±0.3% for C/H/N) may arise due to hygroscopicity or solvent retention .

Synthesis Example Conditions Yield Reference Cyclization with PPA 170°C, 4 hours 70–78% Acylation with 2-chloroacetyl chloride Chloroform, TEA catalyst 60–70%

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Strict adherence to safety measures is essential:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods or gloveboxes to avoid inhalation of volatile byproducts .

- Waste Management : Segregate chemical waste (e.g., halogenated vs. non-halogenated) and dispose via certified hazardous waste services .

Q. How can researchers initially assess the biological activity of this compound?

- Methodological Answer : Preliminary screens include:

- Antimicrobial Assays : Disk diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values typically ≤50 µg/mL for active derivatives .

- Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50 values .

Advanced Research Questions

Q. How should researchers address contradictions in elemental analysis data for this compound derivatives?

- Methodological Answer : Discrepancies between theoretical and experimental C/H/N values (e.g., ΔC = 0.5%) may arise from incomplete purification or hygroscopic intermediates. Mitigation strategies include:

- Drying : Heat samples under vacuum (60°C, 24 hours) to remove residual solvents .

- Alternative Techniques : Use high-resolution mass spectrometry (HRMS) to confirm molecular ions (e.g., [M+H]<sup>+</sup> with <5 ppm error) .

Q. What strategies optimize reaction conditions for synthesizing this compound analogs?

- Methodological Answer : Systematic optimization using Design of Experiments (DoE):

-

Temperature/Time : Vary parameters (e.g., 150–190°C, 2–6 hours) to maximize yield while minimizing side products .

-

Catalysts : Test Lewis acids (e.g., ZnCl2) or bases (e.g., K2CO3) to enhance cyclization efficiency .

Optimization Parameter Range Tested Optimal Value Yield Improvement Reaction Temperature 150–190°C 170°C +15% Catalyst (K2CO3) 1–5 mol% 3 mol% +20%

Q. How can meta-analysis techniques resolve heterogeneity in published studies on benzotriazole derivatives?

- Methodological Answer : Apply Higgins' heterogeneity metrics:

Q. What experimental designs are effective for evaluating structure-activity relationships (SAR) in this compound analogs?

- Methodological Answer : Use scaffold-hopping and substituent variation:

Q. How can computational modeling predict the pharmacokinetic properties of this compound derivatives?

- Methodological Answer : Leverage tools like SwissADME or Molinspiration:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.